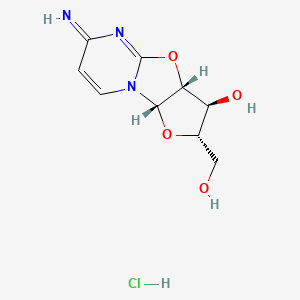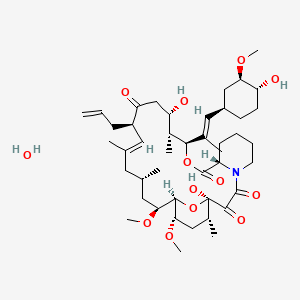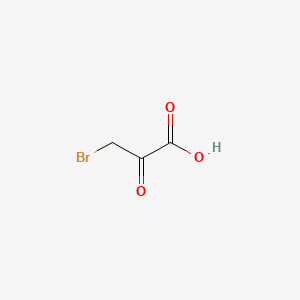
4-Sulfamoylbenzoesäure
Übersicht
Beschreibung
Carzenide, also known as 4-Sulfamoylbenzoic acid, is an organic synthesis intermediate . It has been used in the treatment of dysmenorrhoea . The molecular formula of Carzenide is C7H7NO4S .
Molecular Structure Analysis
The molecular weight of Carzenide is 201.20 g/mol . The IUPAC name for Carzenide is 4-sulfamoylbenzoic acid . The InChI representation of Carzenide is InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) . The Canonical SMILES representation is C1=CC(=CC=C1C(=O)O)S(=O)(=O)N .
Physical And Chemical Properties Analysis
Carzenide has a molecular weight of 201.20 g/mol . It’s a solid substance . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Sulfamoylbenzoesäure ist ein Vernetzungsreagenz, das in der organischen Synthese weit verbreitet ist . Es kann zur Synthese von 4-Sulfamoylbenzoylchlorid und Isocyanatderivaten verwendet werden . Darüber hinaus kann es bei der Veresterung von Alkoholen eingesetzt werden .
Inhibitor der zytosolischen Phospholipase A2α
Es wurde festgestellt, dass das N,N-disubstituierte 4-Sulfamoylbenzoesäurederivat ein Inhibitor der zytosolischen Phospholipase A2α (cPLA2α) mit mikromolarer Aktivität ist . Dieses Enzym ist für die Freisetzung der gemeinsamen Vorstufe Arachidonsäure aus Phospholipiden verantwortlich, und Inhibitoren dieses Enzyms werden voraussichtlich neue Behandlungsmöglichkeiten für entzündliche Erkrankungen bieten .
Strukturelle Modifikation zur Steigerung der Potenz
Das N,N-disubstituierte 4-Sulfamoylbenzoesäurederivat, das sich als Inhibitor von cPLA2α erwiesen hat, wurde strukturell modifiziert, um seine enzyminhibitorische Potenz zu erhöhen . Der Austausch der Substituenten am Sulfonamid-Stickstoff durch andere Reste wie Naphthyl, Naphthylmethyl, Indolylalkyl und unterschiedlich substituierte Phenylreste führte nicht zu einer signifikanten Steigerung der Aktivität .
Entwicklung neuer Behandlungsmöglichkeiten
Inhibitoren von cPLA2α, wie das N,N-disubstituierte 4-Sulfamoylbenzoesäurederivat, werden voraussichtlich neue Behandlungsmöglichkeiten für entzündliche Erkrankungen bieten . Dies liegt daran, dass das Enzym cPLA2α für die Freisetzung der gemeinsamen Vorstufe Arachidonsäure aus Phospholipiden verantwortlich ist, was zur Bildung von oxidierten Arachidonsäureprodukten führt, die an der Pathogenese von entzündlichen Erkrankungen beteiligt sind .
Potenzieller Einsatz in der Medikamentenentwicklung
Aufgrund seiner Rolle als Inhibitor von cPLA2α hat this compound potenzielle Anwendungen in der Medikamentenentwicklung, insbesondere zur Behandlung von entzündlichen Erkrankungen .
Forschungswerkzeug in biochemischen Studien
Aufgrund seiner inhibitorischen Wirkungen auf cPLA2α kann this compound als Forschungswerkzeug in biochemischen Studien verwendet werden, um die Rolle dieses Enzyms in verschiedenen biologischen Prozessen zu verstehen .
Safety and Hazards
Carzenide may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of inhalation, move the victim into fresh air .
Wirkmechanismus
Target of Action
4-Sulfamoylbenzoic acid, also known as Carzenide, primarily targets carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
Carzenide interacts with its targets by substituting different aldehyde and ketones at the sulfamoyl group of sulfamoylbenzoic acid . The generated substituted products exhibit drug-like properties and potent structure-activity relationships .
Biochemical Pathways
Carzenide affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects .
Pharmacokinetics
Its solubility in alcohol and hot water suggests that it may have good bioavailability.
Result of Action
Carzenide acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . By inhibiting this enzyme, Carzenide can potentially reduce the production of inflammatory mediators produced via the arachidonic acid cascade .
Eigenschaften
IUPAC Name |
4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAGLBKTLXCODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045089 | |
| Record name | Carzenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Carzenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000112 [mmHg] | |
| Record name | Carzenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
138-41-0 | |
| Record name | 4-Carboxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carzenide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carzenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carzenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(aminosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carzenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carzenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARZENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Sulfamoylbenzoic acid acts as a potent inhibitor of the Na-K-Cl cotransport system, primarily found in the thick ascending limb of Henle's loop in the kidneys []. By binding to the chloride binding site of this transporter, it prevents the reabsorption of sodium, chloride, and potassium ions, leading to increased diuresis [, ]. This mechanism makes it valuable as a diuretic, especially for treating edema associated with heart failure.
A:
A: Research indicates that modifications to the structure of 4-sulfamoylbenzoic acid derivatives can significantly impact their inhibitory potency on the Na-K-Cl cotransporter []. For instance, benzmetanide exhibits the highest affinity, followed by bumetanide, piretanide, and furosemide []. This suggests that specific structural features, such as the presence and position of certain substituents, are crucial for optimal interaction with the transporter and its subsequent inhibition.
A: Yes, 4-sulfamoylbenzoic acid has shown potential as a building block for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) []. cPLA2α plays a critical role in inflammatory responses by catalyzing the release of arachidonic acid, a precursor to inflammatory mediators.
A: Yes, gas chromatography-mass spectrometry (GC-MS) methods have been established for detecting 4-sulfamoylbenzoic acid (specifically referred to as carzenide) and its metabolites in human urine []. These methods involve extractive methylation followed by GC separation and MS identification, enabling sensitive detection of the drug and potentially providing insights into its metabolism and elimination.
A: Interestingly, 4-sulfamoylbenzoic acid has been investigated for its potential in enhancing the bleach performance of hydrogen peroxide []. Studies have shown that a derivative, 4-sulfamoylbenzoic acid 4-sulfonyl phenyl ester (SBS), exhibits high bleaching efficiency in removing stains, tea incrustation, and even mold []. These findings suggest potential applications in cleaning and sanitation products.
A: Research suggests that 4-sulfamoylbenzoic acid interacts with organic anion transporters in renal tubule cells, contributing to its secretion in urine []. Additionally, it interacts with the bile acid carrier in the liver, facilitating its transport into bile for potential elimination through feces []. These interactions highlight the importance of drug transporters in the pharmacokinetics and disposition of 4-sulfamoylbenzoic acid.
A: Molecular docking studies have been conducted to understand the binding mode of 4-sulfamoylbenzoic acid derivatives to human carbonic anhydrase II []. These studies provide insights into the specific interactions responsible for the compound's inhibitory activity. Further computational approaches, such as QSAR modeling, can be valuable in exploring the relationship between the structure of 4-sulfamoylbenzoic acid derivatives and their biological activity, aiding in the design of novel compounds with improved efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)










